molecular formula C18H20FN3O3S B2444267 N-(4-fluorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide CAS No. 899742-86-0

N-(4-fluorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide

Cat. No.: B2444267
CAS No.: 899742-86-0
M. Wt: 377.43
InChI Key: RWRHXXPSMOHQIC-UHFFFAOYSA-N
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Description

N-(4-fluorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide is a useful research compound. Its molecular formula is C18H20FN3O3S and its molecular weight is 377.43. The purity is usually 95%.
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Properties

IUPAC Name

N-[(4-fluorophenyl)methyl]-2-[[1-(2-hydroxyethyl)-2-oxo-6,7-dihydro-5H-cyclopenta[d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H20FN3O3S/c19-13-6-4-12(5-7-13)10-20-16(24)11-26-17-14-2-1-3-15(14)22(8-9-23)18(25)21-17/h4-7,23H,1-3,8-11H2,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RWRHXXPSMOHQIC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)N(C(=O)N=C2SCC(=O)NCC3=CC=C(C=C3)F)CCO
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

377.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(4-fluorobenzyl)-2-((1-(2-hydroxyethyl)-2-oxo-2,5,6,7-tetrahydro-1H-cyclopenta[d]pyrimidin-4-yl)thio)acetamide (CAS Number: 941920-25-8) is a compound of interest due to its potential therapeutic applications and biological activities. This article provides a comprehensive overview of its biological activity, including molecular characteristics, mechanisms of action, and relevant case studies.

Molecular Characteristics

The compound has the following molecular properties:

PropertyDetails
Molecular Formula C19H22FN3O3S
Molecular Weight 391.5 g/mol
CAS Number 941920-25-8

The structure features a central acetamide group connected to a thioether and a tetrahydro-pyrimidine moiety, which are believed to contribute to its biological effects.

Research indicates that compounds similar to this compound may exert their biological activities through various mechanisms:

  • Inhibition of Enzymatic Activity : Some studies suggest that related compounds act as inhibitors of cyclooxygenase enzymes (COX), which play a crucial role in inflammation and pain pathways. For instance, certain derivatives have shown IC50 values indicating effective inhibition of COX-II activity .
  • Cytotoxic Effects on Cancer Cells : In vitro studies have demonstrated that similar compounds can induce cytotoxicity in various cancer cell lines. For example, certain derivatives exhibited IC50 values in the low micromolar range against acute lymphoblastic leukemia cells .
  • Antimicrobial Properties : Compounds with structural similarities have displayed antibacterial activity against both Gram-positive and Gram-negative bacteria. The minimum inhibitory concentrations (MICs) were observed to be effective in inhibiting bacterial growth .

Case Studies

Several studies have highlighted the biological activity of related compounds:

  • Cytotoxicity Against Tumor Cell Lines : A study investigated the cytotoxic effects of several synthesized compounds on tumor cell lines, revealing that certain derivatives exhibited significant cytotoxicity with IC50 values ranging from 6.6 µM to 30 µM against leukemia cell lines .
  • Anti-inflammatory Activity : Research on COX inhibitors has shown that some compounds demonstrate anti-inflammatory properties comparable to well-known anti-inflammatory drugs like Celecoxib. These findings suggest potential applications in treating inflammatory diseases .
  • Antimicrobial Efficacy : A bioguided fractionation study identified several flavonoids with notable antibacterial effects, indicating that structural modifications can enhance the antimicrobial properties of related compounds .

Q & A

Q. What in vitro models are suitable for assessing metabolic pathways?

  • Answer :
  • Hepatocyte Incubations : Primary human hepatocytes + NADPH for Phase I/II metabolite profiling .
  • CYP450 Inhibition : Screen against CYP3A4/2D6 using fluorogenic substrates .

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